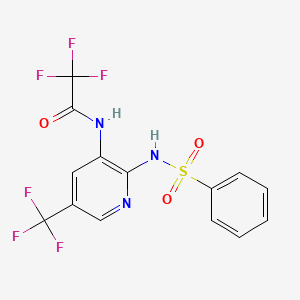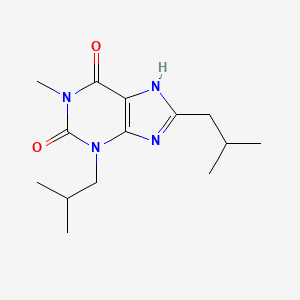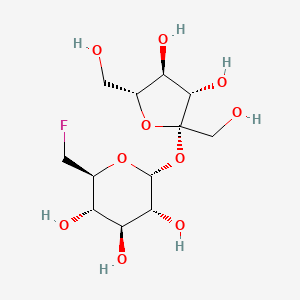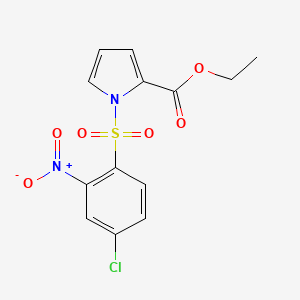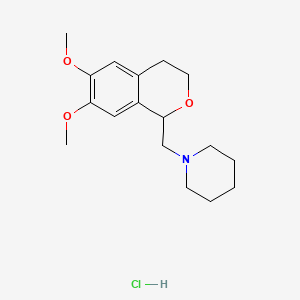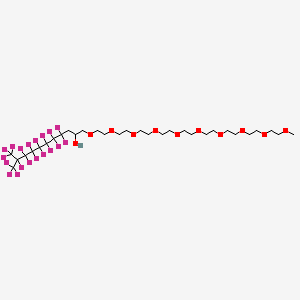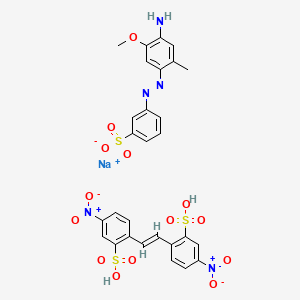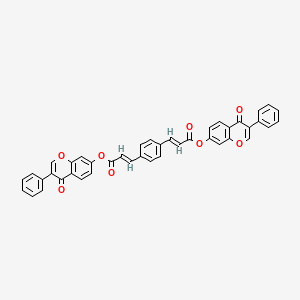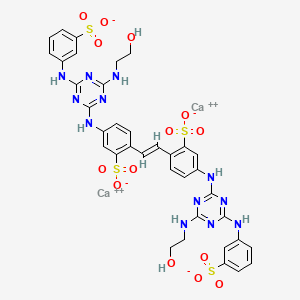
Dicalcium hydrogen-4,4'-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonate, triazine, and stilbene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in these reactions include triazine derivatives, sulfonated aromatic amines, and hydroxyethylamines. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques are essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound may be used as a fluorescent probe or a labeling agent due to its ability to interact with biological molecules. It can help in studying cellular processes and molecular interactions.
Medicine
In medicine, the compound may have potential applications in drug development and diagnostics. Its ability to bind to specific targets makes it a candidate for therapeutic and diagnostic agents.
Industry
In industrial applications, Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to proteins, enzymes, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminostilbene-2,2’-disulfonic acid: A similar compound used in the production of optical brighteners.
Triazine-based dyes: Compounds with similar triazine structures used in dyeing and printing industries.
Uniqueness
Dicalcium hydrogen-4,4’-bis((4-((2-hydroxyethyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate stands out due to its combination of functional groups, which provide unique chemical and physical properties. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its versatility.
Properties
CAS No. |
84681-96-9 |
|---|---|
Molecular Formula |
C36H32Ca2N12O14S4 |
Molecular Weight |
1065.1 g/mol |
IUPAC Name |
dicalcium;5-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C36H36N12O14S4.2Ca/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56;;/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;/q;2*+2/p-4/b8-7+;; |
InChI Key |
XFNLSNNZNDGCBG-MIIBGCIDSA-J |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2].[Ca+2] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


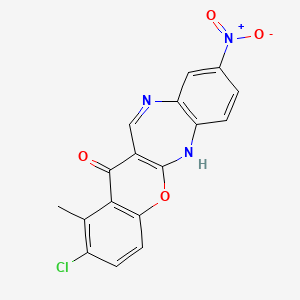
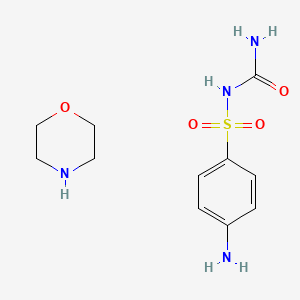
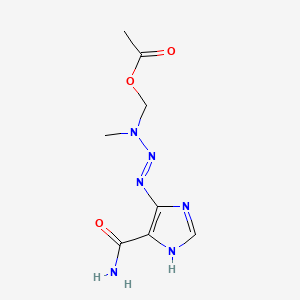
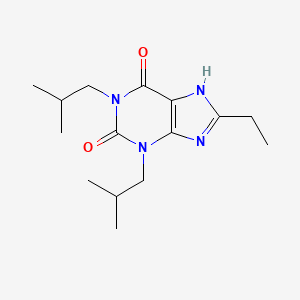
![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)
